molecular formula C28H25BrO3 B14579690 1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene CAS No. 61654-74-8

1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene

Cat. No.: B14579690
CAS No.: 61654-74-8
M. Wt: 489.4 g/mol
InChI Key: MXTDNTQOSZVEHX-UHFFFAOYSA-N
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Description

1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of multiple benzene rings, a bromine atom, and methoxy groups, making it a complex and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The bromine atom can be introduced through bromination using Br₂/FeBr₃, while the methoxy group can be added via methylation reactions . The benzyl groups are often introduced through Friedel-Crafts alkylation using benzyl chloride and AlCl₃ .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can undergo nucleophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61654-74-8

Molecular Formula

C28H25BrO3

Molecular Weight

489.4 g/mol

IUPAC Name

4-benzyl-3-bromo-1-methoxy-2,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C28H25BrO3/c1-30-26-18-25(31-19-22-13-7-3-8-14-22)24(17-21-11-5-2-6-12-21)27(29)28(26)32-20-23-15-9-4-10-16-23/h2-16,18H,17,19-20H2,1H3

InChI Key

MXTDNTQOSZVEHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)OCC2=CC=CC=C2)CC3=CC=CC=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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